molecular formula C22H23ClN2O2 B584847 8-Dechloro-10-chloro Loratadine CAS No. 1346605-16-0

8-Dechloro-10-chloro Loratadine

Cat. No.: B584847
CAS No.: 1346605-16-0
M. Wt: 382.888
InChI Key: WASLTRDXLVUPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Dechloro-10-chloro Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is one of the impurities or metabolites of Loratadine, which is a non-sedating histamine H1-receptor antagonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Dechloro-10-chloro Loratadine involves several steps. One common method includes the following steps :

    Dissolution: Crude Loratadine is dissolved in an appropriate organic solvent.

    Adsorption: Active carbon is added to adsorb impurities, followed by heating, stirring, and filtering to obtain primarily-purified Loratadine.

    Concentration: The solution is concentrated and loaded onto a macroporous absorption resin column.

    Elution: The column is washed with purified water and eluted with 50% isopropyl alcohol containing 0.01 mol/L hydrochloric acid.

    Crystallization: The eluent is collected, and the pH is adjusted with an alkaline solution. The solution is then cooled for crystallization, centrifuged, washed, and dried to obtain trebly-purified Loratadine.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

8-Dechloro-10-chloro Loratadine undergoes various chemical reactions, including:

    Oxidation: Likely to occur in the piperidine and cycloheptane rings.

    Reduction: Can be reduced under specific conditions to form different derivatives.

    Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution can result in various functionalized compounds .

Scientific Research Applications

8-Dechloro-10-chloro Loratadine has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Loratadine formulations.

    Biology: Investigated for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Studied for its pharmacokinetic properties and potential therapeutic applications.

    Industry: Used in the development and quality control of pharmaceutical products containing Loratadine.

Comparison with Similar Compounds

Similar Compounds

    Loratadine: The parent compound, used widely as an antihistamine.

    Desloratadine: A major active metabolite of Loratadine with similar antihistaminic properties.

    8-Dechloro-10-chloro Desloratadine: Another derivative with similar chemical structure and properties.

Uniqueness

8-Dechloro-10-chloro Loratadine is unique due to its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This uniqueness makes it valuable for research and development in pharmaceutical sciences.

Properties

IUPAC Name

ethyl 4-(15-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-16(11-14-25)20-19-15(5-3-7-18(19)23)8-9-17-6-4-12-24-21(17)20/h3-7,12H,2,8-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASLTRDXLVUPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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